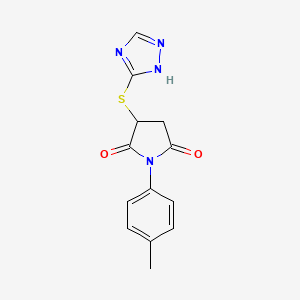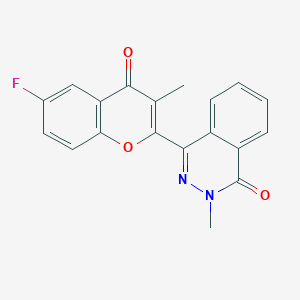![molecular formula C26H14N2O6 B1225124 2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE](/img/structure/B1225124.png)
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with diamines, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound. These products can have different properties and applications depending on the functional groups introduced .
Applications De Recherche Scientifique
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone
- 5,5’- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis(2-hydroxybenzoic acid)
- 6,6’- (1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis(2-aminohexanimidic acid) dihydrobromide .
Uniqueness
Its ability to undergo various chemical transformations and its potential in diverse scientific fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C26H14N2O6 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
6,13-bis(3-hydroxyphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H14N2O6/c29-15-5-1-3-13(11-15)27-23(31)17-7-9-19-22-20(10-8-18(21(17)22)24(27)32)26(34)28(25(19)33)14-4-2-6-16(30)12-14/h1-12,29-30H |
Clé InChI |
SEMFLPWCOKACHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)O)C2=O |
SMILES canonique |
C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)O)C2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridinylmethylamino)propan-2-yl]-3-pyridinecarboxamide](/img/structure/B1225046.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)


![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
